molecular formula C23H32ClNO7 B12364957 Mycophenolate Mofetil-d4 (hydrochloride)

Mycophenolate Mofetil-d4 (hydrochloride)

Cat. No.: B12364957
M. Wt: 474.0 g/mol
InChI Key: OWLCGJBUTJXNOF-TUPJDMGLSA-N
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Description

Overview of Mycophenolate Mofetil (MMF) and Mycophenolic Acid (MPA) as Research Probes

Mycophenolate Mofetil (MMF) and its active metabolite, Mycophenolic Acid (MPA), are cornerstone compounds in immunosuppressive research. nih.govnih.gov Their well-defined mechanism of action makes them excellent probes for investigating cellular processes, particularly those related to lymphocyte proliferation and purine (B94841) synthesis. drugbank.comnih.gov

Mycophenolate Mofetil (MMF) is the 2-morpholinoethyl ester prodrug of Mycophenolic Acid. nih.govnih.gov A prodrug is an inactive or less active compound that is converted into its active form within the body. MMF was specifically formulated to enhance the bioavailability of MPA. nih.govnih.gov In a research context, MMF is used to study the effects of delivering MPA to biological systems. Following administration in experimental models, MMF is rapidly and completely hydrolyzed by ubiquitous carboxylesterases in the plasma, liver, and other tissues to release the active MPA. nih.govcaymanchem.com This bioconversion makes MMF a reliable tool for achieving systemic exposure to MPA in vivo for a variety of research applications, from organ transplant models to studies of autoimmune conditions. nih.govcaymanchem.com

Mycophenolic Acid (MPA) is the pharmacologically active molecule responsible for the immunosuppressive effects observed after MMF administration. youtube.com Its biochemical relevance stems from its potent, selective, noncompetitive, and reversible inhibition of a key enzyme called inosine-5′-monophosphate dehydrogenase (IMPDH). drugbank.comnih.gov

IMPDH is the rate-limiting enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis. nih.gov This pathway is critical for the synthesis of DNA and RNA. nih.gov Lymphocytes (both T-cells and B-cells) are particularly dependent on this de novo pathway for their proliferation, as they lack sufficient "salvage pathways" that other cell types can use to generate guanosine nucleotides. drugbank.comyoutube.com By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides, which in turn halts DNA synthesis and arrests the proliferation of T and B lymphocytes. drugbank.comyoutube.com This specific cytostatic effect on lymphocytes is the foundation of its use as a research probe to investigate immune responses and the cellular mechanics of immunosuppression. nih.govyoutube.com

Mycophenolate Mofetil-d4 (hydrochloride) is a deuterated form of MMF, specifically designed for use as an internal standard in the quantification of MMF by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its role as a research tool is exclusively analytical. In studies aiming to determine the concentration of MMF in biological samples—for example, during pharmacokinetic research to understand how quickly the prodrug is absorbed and converted to MPA—a precise and reliable measurement method is essential. caymanchem.comclinicaltrials.gov

By adding a known amount of Mycophenolate Mofetil-d4 to the experimental sample, researchers can use its distinct mass signal to accurately calculate the concentration of the unlabeled MMF present. The four deuterium (B1214612) atoms on the morpholinoethyl ester portion of the molecule give it a higher mass without significantly altering its chemical behavior during the analytical process. caymanchem.com This ensures that it serves as a perfect proxy, accounting for any variability in sample handling or instrument performance and ultimately leading to highly reliable and reproducible quantitative data. clearsynth.com

Table 3: Compound Names

Compound Name Abbreviation Chemical Role
Mycophenolate Mofetil-d4 (hydrochloride) MMF-d4 Deuterated Internal Standard
Mycophenolate Mofetil MMF Prodrug
Mycophenolic Acid MPA Active Metabolite
Deuterium ²H or D Stable Isotope
Carbon-13 ¹³C Stable Isotope
Nitrogen-15 ¹⁵N Stable Isotope
Inosine-5′-monophosphate IMP Enzyme Substrate
Xanthine-5'-phosphate XMP Metabolic Intermediate
Guanosine-5'-phosphate GMP Nucleotide

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32ClNO7

Molecular Weight

474.0 g/mol

IUPAC Name

(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride

InChI

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+;/i10D2,13D2;

InChI Key

OWLCGJBUTJXNOF-TUPJDMGLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3.Cl

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl

Origin of Product

United States

Analytical Methodologies Employing Mycophenolate Mofetil D4 Hydrochloride

Development and Validation of Bioanalytical Assays

The development of reliable methods to measure drug concentrations in biological matrices is fundamental for pharmacokinetic and metabolic research. Mycophenolate Mofetil-d4 (hydrochloride) is instrumental in this process, particularly for chromatography-based techniques coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods

LC-MS/MS has become the gold standard for the quantification of immunosuppressive drugs due to its high sensitivity and specificity. researchgate.net The use of a stable isotope-labeled internal standard, such as Mycophenolate Mofetil-d4, is highly recommended to compensate for variability during sample preparation and analysis. researchgate.netscispace.com

Mycophenolate Mofetil (MMF) is the prodrug that is rapidly hydrolyzed in the body to the active form, MPA. jyoungpharm.org Quantifying the parent drug is essential for specific research applications. In a study aimed at the simultaneous determination of MMF and MPA in human plasma, Mycophenolate Mofetil-d4 was employed as an internal standard (IS1) alongside a separate deuterated standard for MPA (IS2). jyoungpharm.orgjyoungpharm.org This approach ensures that any procedural variations affecting the analyte will similarly affect the internal standard, allowing for accurate correction.

The LC-MS/MS method developed demonstrated linearity for Mycophenolate Mofetil over a concentration range of 0.10–20.0 ng/mL. jyoungpharm.org The use of the deuterated internal standard was crucial in achieving the precision and accuracy required for method validation according to regulatory guidelines. jyoungpharm.org Sample preparation typically involves a simple solid-phase extraction (SPE) or protein precipitation from a small plasma volume, followed by chromatographic separation on a C18 column. jyoungpharm.orgnih.gov

Table 1: LC-MS/MS Method Parameters for Mycophenolate Mofetil Quantification

Parameter Finding
Analyte Mycophenolate Mofetil
Internal Standard Mycophenolate Mofetil-d4
Biological Matrix Human Plasma
Linearity Range 0.10–20.0 ng/mL
Extraction Method Solid Phase Extraction (SPE)

More commonly, research focuses on quantifying the active metabolite, MPA, and its own metabolites, such as Mycophenolic Acid Glucuronide (MPAG) and Acyl-Mycophenolic Acid Glucuronide (AcMPAG). nih.govumn.edu While Mycophenolic Acid-d3 is often the direct internal standard for MPA, the principles of using a deuterated standard are identical and foundational to the field. jyoungpharm.orgthermofisher.comnih.gov Methods have been developed for the simultaneous quantification of MMF, MPA, MPAG, and AcMPAG in rat plasma and tissues, highlighting the complexity of the metabolic profile that can be accurately assessed using these techniques. nih.gov

In a validated LC-MS/MS method for five immunosuppressants, including MPA, a deuterated internal standard was used to compensate for matrix effects. researchgate.net The method showed excellent linearity and precision for MPA over a range of 0.01 - 7.5 µg/ml. researchgate.net Similarly, another UPLC-MS/MS method for MPA in human plasma used a deuterated analog as the internal standard and was validated over a wide concentration range of 15–15000 ng/mL. nih.gov These studies underscore the necessity of deuterated standards for accurate bioanalysis in diverse research contexts, from pharmacokinetic studies to therapeutic drug monitoring research. jyoungpharm.orgnih.govspringernature.com

Table 2: Validation Results for MPA Quantification using a Deuterated Internal Standard

Parameter Cyclosporine A Tacrolimus (B1663567) Sirolimus Everolimus Mycophenolic Acid
Linearity Range 2 -1250 ng/ml 0.5 - 42.2 ng/ml 0.6 - 49.2 ng/ml 0.5 - 40.8 ng/ml 0.01 - 7.5 µg/ml
Inter-assay Precision (CV%) 2.5 - 12.5% 2.5 - 12.5% 2.5 - 12.5% 2.5 - 12.5% 2.5 - 12.5%
Inter-assay Accuracy 90 - 113% 90 - 113% 90 - 113% 90 - 113% 90 - 113%

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique for the quantification of Mycophenolate Mofetil and its metabolites, GC-MS has been utilized in broader, untargeted metabolomics research. frontiersin.orgnih.gov In such studies, GC-MS is used to investigate the comprehensive metabolic changes induced by Mycophenolate Mofetil administration in animal models. frontiersin.orgnih.gov These studies profile a wide array of endogenous metabolites in various tissues to understand the systemic effects of the drug. frontiersin.orgnih.gov The focus of these applications is on identifying metabolic pathway disruptions rather than the precise quantification of the drug itself using a deuterated internal standard. frontiersin.orgnih.gov Therefore, the direct application of Mycophenolate Mofetil-d4 (hydrochloride) as an internal standard in quantitative GC-MS assays is not a primary focus in the reviewed literature.

Utilization as an Internal Standard in Quantitative Research

The core function of Mycophenolate Mofetil-d4 (hydrochloride) in analytical chemistry is to serve as an internal standard. An ideal internal standard is a stable, isotopically labeled version of the analyte, which co-elutes chromatographically but is distinguishable by mass. aptochem.com

Enhancing Analytical Precision and Accuracy in Complex Biological Systems

The use of deuterated internal standards like Mycophenolate Mofetil-d4 is essential for robust, high-throughput bioanalytical methods. aptochem.comclearsynth.com Biological matrices such as plasma, serum, and tissue homogenates are inherently complex and can introduce significant variability into the analytical process. clearsynth.com

Mycophenolate Mofetil-d4 enhances precision and accuracy in several ways:

Correction for Extraction Variability : During sample preparation steps like protein precipitation or liquid-liquid extraction, the deuterated standard behaves almost identically to the non-labeled analyte. aptochem.com Any loss of analyte during this process is mirrored by a proportional loss of the internal standard, allowing the ratio of their signals to remain constant and the calculated concentration to be accurate.

Compensation for Matrix Effects : Co-eluting substances from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. clearsynth.com Because the deuterated internal standard has nearly identical physicochemical properties and retention time to the analyte, it experiences the same matrix effects. aptochem.com By normalizing the analyte's response to the internal standard's response, these effects are effectively canceled out, leading to more accurate quantification. researchgate.netclearsynth.com

Control for Instrumental Variability : Minor fluctuations in injection volume or mass spectrometer performance are also corrected for, as both the analyte and the internal standard are affected simultaneously. aptochem.com

In essence, the ratio of the analyte to the internal standard is the critical measurement, not the absolute response of the analyte. researchgate.net This ratiometric approach, enabled by compounds like Mycophenolate Mofetil-d4, is fundamental to achieving the high levels of precision and accuracy demanded in bioanalytical research. clearsynth.comwisdomlib.org

Addressing Matrix Effects and Ion Suppression in Mass Spectrometry

In LC-MS/MS analysis, the "matrix effect" is a significant challenge that can compromise the accuracy and reproducibility of quantitative methods. It refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix, such as plasma, serum, or saliva. nih.govcrimsonpublishers.com This phenomenon can manifest as either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in signal), leading to erroneous quantification. umn.edu

The use of a stable isotope-labeled internal standard, such as Mycophenolate Mofetil-d4, is the preferred strategy to mitigate matrix effects. acanthusresearch.comresearchgate.net Because SIL internal standards have nearly identical physicochemical properties to the unlabeled analyte, they co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. nih.govacanthusresearch.comresearchgate.net By calculating the peak area ratio of the target analyte to the SIL internal standard, any variability introduced by the matrix is effectively normalized. nih.govcrimsonpublishers.com This ensures that the quantitative result remains accurate despite sample-to-sample variations in matrix composition. nih.gov

Several studies have demonstrated the effectiveness of this approach. For instance, in the development of an LC-MS/MS method for the simultaneous determination of Mycophenolate Mofetil and Mycophenolic Acid, the use of Mycophenolate Mofetil-d4 and Mycophenolic Acid-d3 as internal standards resulted in negligible matrix effects. jyoungpharm.org The matrix factor, a measure of ion suppression or enhancement, was consistently close to 1.0, indicating that the method was free from significant matrix-induced interference. jyoungpharm.orgnih.gov

Table 1: Matrix Effect Evaluation in LC-MS/MS Methods Using Deuterated Internal Standards

AnalyteInternal StandardMatrix Factor Range/ValueConclusionReference
Mycophenolate MofetilMycophenolate Mofetil-d41.03Negligible ion enhancement observed. jyoungpharm.org
Mycophenolic AcidMycophenolic Acid-d30.98 - 0.99Negligible ion suppression observed. jyoungpharm.org
Mycophenolic AcidMycophenolic Acid-d30.97 - 1.02No significant matrix effect observed. nih.gov

Standardization and Reference Material Development

The reliability of analytical data in preclinical and clinical research hinges on the use of well-characterized reference materials. These standards are essential for method validation, calibration, and quality control, forming the basis of robust and reproducible scientific investigation. cerilliant.com Mycophenolate Mofetil-d4 (hydrochloride) functions as such a reference material, specifically as a stable isotope-labeled internal standard, in analytical laboratories. medchemexpress.comcerilliant.com

Role in Establishing Robust Research Protocols

The development of a robust analytical method is a meticulous process that involves the validation of several key parameters, including linearity, accuracy, precision, selectivity, and stability. jyoungpharm.orgnih.gov Mycophenolate Mofetil-d4 is integral to this process when quantifying MMF and its metabolites. jyoungpharm.orgcrimsonpublishers.com It is used as the internal standard against which the concentration of the analyte is measured, allowing for the establishment of calibration curves and the preparation of quality control samples to assess the method's performance. nih.govthermofisher.com

Numerous research protocols have been successfully developed and validated for the quantification of Mycophenolic Acid and related compounds using deuterated internal standards. jyoungpharm.orgcrimsonpublishers.comnih.gov These methods demonstrate high levels of precision (expressed as the coefficient of variation, %CV) and accuracy, meeting the stringent criteria set by regulatory bodies. jyoungpharm.orgresearchgate.net The use of Mycophenolate Mofetil-d4 ensures that the method is reliable for its intended purpose, such as therapeutic drug monitoring or pharmacokinetic studies. jyoungpharm.orgmedchemexpress.com

Table 2: Summary of Validation Parameters from LC-MS/MS Methods Using Deuterated Internal Standards

Analyte(s)Internal Standard(s)Linearity Range (ng/mL)Intra- & Inter-Assay Precision (%CV)Accuracy (% Bias or Range)Reference
Mycophenolate Mofetil & Mycophenolic AcidMycophenolate Mofetil-d4 & Mycophenolic Acid-d30.10–20.0 (MMF) 101–19955 (MPA)Intra-day: ≤8.53% Inter-day: ≤4.39%Intra-day: 94.3-111% Inter-day: 98.1-104% jyoungpharm.orgscribd.com
Mycophenolic AcidMycophenolic Acid-d315–15000≤6.53%98.8% to 102.8% nih.gov
Mycophenolic Acid & MetabolitesMycophenolic Acid-d3 & Metabolite-d3300–13,600 (MPA)Within-run: <5.8% Between-run: <5.8%<15% (relative error) nih.gov
Mycophenolic Acid & MetabolitesDeuterated Internal Standards500-30,000 (MPA)Intra-assay: ≤6.9% Inter-assay: ≤14.5%Not specified umn.edu

Ensuring Reproducibility Across Preclinical Research Laboratories

A significant concern in biomedical science is the "reproducibility crisis," where findings from one laboratory cannot be replicated by another. ahajournals.org Achieving reproducibility, particularly in preclinical research, is fundamental to building a credible scientific foundation. nih.govnih.govresearchgate.net A key factor in ensuring reproducibility across different studies and laboratories is the adherence to standardized, rigorously validated protocols. ahajournals.orgnih.gov

The use of Mycophenolate Mofetil-d4 as a common reference internal standard is a critical component of such standardization. When different laboratories employ the same analytical protocol that specifies the use of this internal standard, they can significantly reduce inter-laboratory variability. nih.gov This compound allows for the correction of variations that may arise from differences in instrumentation, local environmental conditions, or minor deviations in sample handling. nih.govcrimsonpublishers.com

Preclinical Pharmacokinetic and Metabolic Investigation Facilitated by Mycophenolate Mofetil D4 Hydrochloride

Elucidation of Metabolic Pathways in Preclinical Models

The metabolic journey of Mycophenolate Mofetil is a multi-step process involving several key enzymes and pathways. Preclinical investigations, often employing animal models and in vitro human tissue preparations, are crucial for mapping this journey. The use of deuterated standards like Mycophenolate Mofetil-d4 (hydrochloride) is instrumental in these studies, allowing for precise tracing and quantification of the biotransformation products.

Tracing Mycophenolate Mofetil Biotransformation to Mycophenolic Acid

Mycophenolate Mofetil is a prodrug, meaning it is administered in an inactive form and must be converted within the body to its active therapeutic agent, Mycophenolic Acid (MPA). nih.govnih.gov This bioactivation is a rapid and efficient hydrolysis reaction.

The primary enzymes responsible for the conversion of MMF to MPA are carboxylesterases (CES). researchgate.netnih.gov These enzymes are abundant in the body, particularly in the liver and intestines. nih.gov

CES1: Predominantly found in the liver, CES1 is highly efficient at hydrolyzing MMF. nih.govnih.gov In vitro studies using human liver microsomes and cytosols have demonstrated robust MMF hydrolytic activity, which is significantly inhibited by CES inhibitors. nih.gov The catalytic efficiency of CES1-containing fractions is notably higher than that of CES2. nih.gov

In vitro studies have quantified the hydrolytic activities in different tissues. For instance, human liver microsomes exhibit approximately six-fold higher activity than intestinal microsomes, highlighting the liver's primary role in this conversion. nih.gov However, the substantial expression of CES in the gut ensures that much of the hydrolysis begins before the drug even reaches systemic circulation. researchgate.net While esterases in the blood can also hydrolyze MMF, their contribution is considered minimal compared to the rapid and extensive hydrolysis that occurs in the liver and intestines. researchgate.netnih.gov

Characterization of Mycophenolic Acid Metabolites (MPAG, AcMPAG, MPG) Formation

Once formed, the active MPA undergoes further metabolism, primarily through glucuronidation, to produce several metabolites. researchgate.net The main metabolites are Mycophenolic Acid Glucuronide (MPAG) and Acyl-Mycophenolic Acid Glucuronide (AcMPAG). nih.govdrugbank.com Minor pathways, such as glucosidation leading to Mycophenolic Acid Glucoside (MPG), have also been identified. researchgate.net

The glucuronidation of MPA is a phase II metabolic reaction catalyzed by a family of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). nih.gov This process primarily occurs in the liver, but also to some extent in the kidneys and intestines. clinpgx.org

MPAG Formation: The major and inactive metabolite, MPAG, is formed by the conjugation of a glucuronic acid molecule to the phenolic hydroxyl group of MPA. nih.gov UGT1A9 has been identified as the most efficient and primary enzyme responsible for MPAG formation, particularly in the liver and kidneys. nih.govnih.gov Studies have shown that UGT1A9 accounts for a significant portion of MPAG production in these tissues. nih.gov Other UGT isoforms, including UGT1A7, UGT1A8, and UGT1A10, play minor roles. clinpgx.org

AcMPAG Formation: The acyl glucuronide, AcMPAG, is a minor but pharmacologically active metabolite. nih.govnih.gov UGT2B7 is the principal enzyme involved in its formation. nih.govnih.gov Although AcMPAG is produced in smaller quantities than MPAG, its pharmacological activity makes its characterization important. nih.gov

The relative contribution of these UGTs can vary, leading to interindividual differences in MPA metabolism. nih.gov

Table 1: Key Enzymes in Mycophenolate Mofetil Metabolism

Metabolic Step Enzyme(s) Primary Location(s) Product(s)
Prodrug Hydrolysis Carboxylesterase 1 (CES1) Liver Mycophenolic Acid (MPA)
Carboxylesterase 2 (CES2) Intestine Mycophenolic Acid (MPA)
Glucuronidation UGT1A9 Liver, Kidney Mycophenolic Acid Glucuronide (MPAG)
UGT2B7 Liver Acyl-Mycophenolic Acid Glucuronide (AcMPAG)
Minor UGTs (e.g., UGT1A7, 1A8, 1A10) Liver, Intestine Mycophenolic Acid Glucuronide (MPAG)

Investigation of Drug-Drug Interactions (DDIs) in Preclinical Systems

The potential for drug-drug interactions (DDIs) with Mycophenolate Mofetil is a significant area of preclinical investigation, given that it is often co-administered with other medications, particularly in transplant recipients. nih.gov These interactions can occur at various stages of MMF's pharmacokinetic journey, including metabolism and transport.

In vitro studies are critical for identifying and mechanistically understanding these potential interactions. For example, some drugs may induce or inhibit the activity of the key metabolizing enzymes, CES and UGTs. nih.govnih.gov

Induction of UGTs: Corticosteroids like prednisolone (B192156) have been shown in preclinical models to induce the activity of UGTs, particularly UGT1A9 and UGT2B7. nih.govnih.gov This induction can lead to increased metabolism of MPA to its glucuronide metabolites, potentially altering the exposure to the active drug. nih.gov

Inhibition of Transporters: Cyclosporine, another common immunosuppressant, can inhibit transporters involved in the biliary excretion of MPAG, such as the multidrug resistance-associated protein 2 (MRP2) and organic anion-transporting polypeptides (OATPs). nih.govnih.gov This inhibition can disrupt the enterohepatic recirculation of MPA, a process where MPAG excreted in the bile is deconjugated back to MPA in the gut and reabsorbed. clinpgx.orgnih.gov

Other co-administered drugs, such as certain antibiotics or proton pump inhibitors, have also been identified as having the potential to interact with MMF's metabolism and transport, contributing to the observed variability in patient response. semanticscholar.org Preclinical screening using in vitro systems helps to predict these DDIs, providing a basis for safer co-administration strategies in clinical practice. nih.gov

Table 2: Examples of Preclinically Investigated Drug-Drug Interactions with Mycophenolate Mofetil

Interacting Drug Proposed Mechanism of Interaction Potential Pharmacokinetic Outcome
Prednisolone Induction of UGT1A9 and UGT2B7 activity. nih.govnih.gov Increased metabolism of MPA to MPAG, potentially lowering MPA exposure. nih.gov
Cyclosporine Inhibition of MRP2 and OATP transporters involved in biliary excretion of MPAG. nih.govnih.gov Reduced enterohepatic recirculation, leading to decreased MPA exposure. nih.gov
Salvia miltiorrhiza Inhibition of OATP and OAT3 transporters. nih.govnih.gov Decreased hepatic uptake and renal excretion of MPAG, leading to increased MPAG exposure. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
Mycophenolate Mofetil MMF
Mycophenolate Mofetil-d4 (hydrochloride)
Mycophenolic Acid MPA
Mycophenolic Acid Glucuronide MPAG
Acyl-Mycophenolic Acid Glucuronide AcMPAG
Mycophenolic Acid Glucoside MPG
6-O-desmethyl-MPA DM-MPA
Prednisolone
Cyclosporine

In Vitro Studies on Enzyme Induction and Inhibition (e.g., UGTs)

In vitro studies are fundamental to understanding the metabolic pathways of a drug and its potential for drug-drug interactions. For Mycophenolate Mofetil (MMF), which is rapidly hydrolyzed to its active form, Mycophenolic Acid (MPA), the key metabolic enzymes are the Uridine 5'-diphospho-glucuronosyltransferases (UGTs). nih.gov These enzymes convert MPA into its main, inactive metabolite, mycophenolic acid glucuronide (MPAG). nih.govnih.gov Mycophenolate Mofetil-d4, along with deuterated standards of the metabolites, serves as the essential internal standard for quantifying the turnover of MPA to MPAG in these assays.

Research has shown that several UGT isoforms, including UGT1A8, UGT1A9, and UGT2B7, are involved in MPA glucuronidation. nih.gov Studies using human liver cells (hepatocytes) have investigated how other drugs might induce or inhibit these enzymes, thereby affecting MPA concentrations. nih.govumn.edu

For instance, in vitro experiments have demonstrated that prednisolone, a corticosteroid often co-administered with MMF, can induce the activity of UGT1A9 and UGT2B7, leading to increased metabolism of MPA to MPAG. nih.gov Conversely, the immunosuppressant cyclosporine did not show this induction potential in human hepatocytes. nih.gov Genetic variations (polymorphisms) in UGT enzymes also significantly impact MPA metabolism, and in vitro studies using cell lines expressing specific UGT variants are crucial for understanding this variability. umn.edunih.gov

Table 1: Summary of In Vitro Enzyme Interaction Findings for Mycophenolic Acid (MPA)

Interacting CompoundEnzyme SystemObserved Effect on MPA MetabolismFinding
PrednisoloneUGT1A9, UGT2B7InductionIncreased conversion of MPA to its inactive metabolite, MPAG. nih.gov
Cyclosporine (CsA)UGTsNo significant inductionDid not show the same potential to increase MPA metabolism as steroids. nih.gov
UGT1A8 PolymorphismsUGT1A8Altered Enzyme ActivityCertain genetic variants of UGT1A8 were found to increase or decrease the production of MPAG in an in vitro cell model. nih.gov

Impact of Co-administered Research Compounds on Mycophenolate Mofetil/Mycophenolic Acid Metabolism in Animal Models

For example, studies in dogs have been used to characterize the basic pharmacokinetics of MMF and to investigate adverse effects, which are often gastrointestinal. nih.govresearchgate.net Research in cats has confirmed that MMF is successfully biotransformed into the active MPA and has characterized its disposition. nih.gov These animal models provide the data necessary to understand how co-administered drugs might alter the absorption, metabolism, or excretion of MPA in a living organism, paving the way for predicting such interactions in humans.

Pharmacokinetic Profiling in Animal Models using Labeled Analogs

Assessment of Absorption, Distribution, Metabolism, Excretion (ADME) in Research Animals

ADME studies describe the four fundamental processes that determine the concentration and duration of a drug's action in the body. The use of labeled analogs, such as Mycophenolate Mofetil-d4, is central to these investigations. While radiolabeled compounds (e.g., with ¹⁴C) are often used to trace the drug's path and identify all metabolites, stable isotope-labeled compounds like the d4-analog are primarily used for precise quantification in different biological matrices (plasma, urine, feces, tissues).

Preclinical ADME studies in animals have established that:

Absorption: MMF is rapidly and extensively absorbed after oral administration and converted to MPA. nih.govnih.gov

Distribution: MPA is highly bound to plasma proteins, specifically albumin. eur.nl

Metabolism: The primary metabolic pathway is the glucuronidation of MPA to the inactive MPAG in the liver. nih.gov This metabolite undergoes enterohepatic recirculation, where it is excreted in the bile, hydrolyzed back to MPA by gut bacteria, and then reabsorbed. nih.gov

Excretion: The vast majority of the administered dose is excreted in the urine, primarily as MPAG. nih.gov

Studies in various animal species, including dogs and cats, help to define key pharmacokinetic parameters like half-life, peak concentration (Cmax), and total drug exposure (Area Under the Curve, AUC), which informs dosing regimens for further studies. nih.govauburn.edu

Table 3: General ADME Profile of Mycophenolate Mofetil (MMF) / Mycophenolic Acid (MPA)

PK ParameterDescriptionFinding
Absorption Rapidly absorbed and converted to active MPA.Peak plasma concentrations of MPA are reached quickly, typically within 0.5 to 2 hours in animal models. auburn.edu
Distribution Binds extensively to plasma albumin.MPA is approximately 97% protein-bound. nih.gov
Metabolism Primarily metabolized in the liver to inactive MPAG via UGT enzymes.Undergoes significant enterohepatic recirculation, impacting overall drug exposure. nih.gov
Excretion Over 90% of the dose is excreted in urine, mostly as MPAG.Renal tubular secretion is a key mechanism for MPAG elimination. nih.gov

Modeling and Simulation of Preclinical Pharmacokinetics

Pharmacokinetic (PK) modeling and simulation use mathematical models to describe and predict the concentration of a drug over time. The data for building these models are derived from preclinical studies, where accurate concentration measurements—enabled by internal standards like Mycophenolate Mofetil-d4—are essential.

These models can simulate different dosing scenarios, predict drug exposure in populations, and help in designing clinical trials. For MMF, PK models have been developed to describe its complex behavior, including the characteristic double-peak in plasma concentration that results from enterohepatic recirculation. frontiersin.org By fitting models to data from preclinical animal studies, researchers can better understand the factors that contribute to the high inter-individual variability observed in MMF pharmacokinetics. frontiersin.orgnih.gov This preclinical modeling work is foundational for developing more sophisticated population PK models used in clinical settings to optimize therapy for patients. eur.nlnih.gov

Mechanistic Research and Cellular Biology Studies Utilizing Mycophenolate Mofetil and Its Metabolites in Preclinical Models

Biochemical Mechanisms of Action: Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

The primary mechanism of action of mycophenolic acid is the potent, reversible, and uncompetitive inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH). nih.govresearchgate.net This enzyme is a critical rate-limiting step in the de novo pathway of purine (B94841) synthesis, which is responsible for the production of guanosine (B1672433) nucleotides. nih.govdroracle.ai

Selective Inhibition of IMPDH Isoforms (Type I and II)

Depletion of Guanosine Nucleotide Pools in Lymphocytes and other Cell Types

By inhibiting IMPDH, MPA effectively blocks the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor to guanosine monophosphate (GMP). nih.govresearchgate.net This blockade leads to a significant depletion of the intracellular pools of guanosine nucleotides, including guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). nih.govresearchgate.netnih.gov This depletion is particularly pronounced in T and B lymphocytes due to their reliance on the de novo synthesis pathway. nih.govresearchgate.net Studies have demonstrated that MPA treatment causes a substantial reduction in GTP and dGTP levels in lymphocytes, while neutrophils are not similarly affected. nih.gov Research in primary human T-lymphocytes showed that MPA not only prevented the mitogen-induced increase in GTP pools but caused a severe drop in GTP to as low as 10% of that in unstimulated cells, along with a fall in ATP levels by up to 50%. nih.gov This depletion of essential nucleotides directly hinders DNA and RNA synthesis, which is necessary for cell proliferation. drugbank.comscbt.com The antiproliferative effects of MPA can be reversed in vitro by the addition of exogenous guanosine, which bypasses the IMPDH block via the salvage pathway, confirming that the primary mechanism is guanosine depletion. aacrjournals.orgarvojournals.org

Impact on De Novo Purine Synthesis Pathway in Research Models

Cellular and Molecular Effects in In Vitro Systems

The biochemical effects of MPA translate into significant cellular and molecular changes, particularly within the immune system, as observed in numerous in vitro studies.

Modulation of Lymphocyte Proliferation (T and B cells) in Cell Culture

Table 1: In Vitro Effects of Mycophenolic Acid (MPA) on Lymphocyte Functions

Cell Type Assay/Model Key Findings Reference(s)
Human T-Lymphocytes Mitogen-Stimulated Proliferation MPA (0.1-50 µM) induced a severe drop in GTP pools and a fall in ATP; inhibited proliferation. nih.gov
Human T-Lymphocytes Cell Cycle Analysis MPA treatment inhibited pRb phosphorylation and arrested cells in the G1 phase, preventing entry into the S phase. semanticscholar.org
Murine T and B Cells Cell Culture MPA induced depletion of CD4+, CD8+, and B cells and prevented their proliferation. frontiersin.org
Human Monocyte-Derived Dendritic Cells Allogeneic T-cell Stimulation MMF-treated dendritic cells showed reduced ability to stimulate allogeneic T lymphocytes. nih.gov
Healthy Volunteer T-Cells Ex Vivo Proliferation Assay A single dose of MMF led to MPA concentrations that strongly inhibited T cell proliferation. mdpi.com

Induction of Apoptosis in Specific Cell Lines (e.g., Microglial Cells, Myeloma Cells)

Beyond its cytostatic effects, MPA can also induce apoptosis, or programmed cell death, in certain cell types. This pro-apoptotic action provides an additional mechanism for its therapeutic potential. nih.gov

Myeloma Cells: In multiple myeloma cell lines (RPMI8226 and ARP1), MMF was shown to induce apoptosis in a dose-dependent manner. aacrjournals.org The apoptotic mechanism was found to be dependent on caspases, involving the mitochondrial pathway with cytochrome c release. aacrjournals.orgnih.gov The addition of exogenous guanosine could rescue the myeloma cells from MMF-induced apoptosis, indicating the effect is directly mediated by IMPDH inhibition and subsequent GTP depletion. aacrjournals.orgnih.gov

Microglial Cells: While some studies suggest MMF's primary effect on glial cells is the inhibition of proliferation rather than the induction of apoptosis, others have shown it can induce apoptosis in activated T-lymphocytes. nih.govnih.gov In models of neuronal injury, MMF was found to inhibit the proliferation of microglial cells and astrocytes, which contributes to its neuroprotective effects by reducing secondary damage and scar formation. nih.govnih.gov Furthermore, MMF has been shown to induce apoptosis in human monocyte-derived dendritic cells in vitro. nih.gov

Table 2: Pro-Apoptotic Effects of Mycophenolate Mofetil/Mycophenolic Acid in Preclinical Models

Cell Line/Model Concentration/Conditions Apoptotic Mechanism Key Outcome Reference(s)
Multiple Myeloma Cell Lines (RPMI8226, ARP1) 1-5 µmol/L MMF Caspase-dependent, mitochondrial pathway, cytochrome c release Induction of apoptosis, G1-S phase cell cycle arrest. aacrjournals.orgnih.gov
Primary Myeloma Cells 1 µmol/L MMF Not specified 15% to 40% more apoptotic cells compared to control. aacrjournals.org
Activated T-Lymphocytes Not specified Not specified Induction of apoptosis. nih.gov
Human Monocyte-Derived Dendritic Cells Dose-dependent Not specified Reduced the number of immature cells by inducing apoptosis. nih.gov
Murine T and B Cells In vitro culture with MPA Not specified Pro-apoptotic action on effector CD4+, CD8+ T cells, and B cells. frontiersin.org

Table 3: Compound Names

Compound Name Abbreviation
Mycophenolate Mofetil MMF
Mycophenolate Mofetil-d4 (hydrochloride) MMF-d4
Mycophenolic Acid MPA
Inosine Monophosphate IMP
Xanthosine Monophosphate XMP
Guanosine Monophosphate GMP
Guanosine Triphosphate GTP
Deoxyguanosine Triphosphate dGTP

Effects on Gene Expression and Protein Synthesis Pathways

Research into the molecular effects of MMF and MPA has revealed significant alterations in gene expression and protein synthesis, particularly within the context of immune cell function. In a murine model of mesangial proliferative nephritis, treatment with MMF led to a notable decrease in the gene expression of several cyclins, including cyclin B, D1, D2, and D3. nih.gov Concurrently, MMF treatment induced a significant increase in the mRNA expression of the cyclin-dependent kinase inhibitor p27kip1. nih.gov This upregulation of p27kip1 protein expression was also confirmed through immunohistochemical analysis. nih.gov These findings suggest that MMF can modulate the cell cycle at a molecular level by altering the expression of key regulatory proteins.

Furthermore, studies in the context of systemic sclerosis have shown that MMF treatment can induce changes in the gene expression profiles of skin cells. researchgate.net In patients who showed clinical improvement with MMF therapy, a distinct set of 571 genes exhibited altered expression. researchgate.net This highlights the compound's ability to influence transcriptional programs associated with disease pathology. The antiproliferative effects of MPA have also been linked to the abrogation of cyclin D3 expression and attenuation of cyclin D2 expression in activated human T lymphocytes. nih.gov

Influence on Immune Cell Subsets and Function

The immunomodulatory properties of MMF extend to its influence on various immune cell subsets, most notably regulatory T cells (Tregs) and dendritic cells (DCs).

In preclinical models, MMF has been shown to promote the generation of Tregs, which are crucial for maintaining immune tolerance. nih.govnih.gov Studies in mice have demonstrated that MMF can induce the generation of Foxp3+CD25+CD4+ and Foxp3+CD25+CD8+ Tregs, shifting the balance from effector T cells towards a more regulatory phenotype. frontiersin.org This effect is thought to be an additional mechanism contributing to its immunosuppressive properties. nih.gov In liver transplant patients, the combination of MMF and tacrolimus (B1663567) was found to enhance the inhibitory function of Tregs, an effect mediated through the PD-1 and TIGIT receptors. nih.gov

MMF and MPA also exert significant effects on dendritic cells, which are potent antigen-presenting cells critical for initiating immune responses. nih.govnih.gov In murine models, MMF has been shown to impair the maturation and function of DCs. nih.gov This includes a dose-dependent reduction in the expression of co-stimulatory molecules such as CD40, CD80, and CD86 on the surface of DCs. nih.gov Similarly, in human monocyte-derived dendritic cells (MDDCs), MMF inhibited their differentiation, maturation, and allostimulatory activity. nih.govcore.ac.uk This was associated with a downregulation of co-stimulatory and adhesion molecules. nih.govcore.ac.uk

Mycophenolic acid has been identified as a negative regulator of Toll-like receptor (TLR) signaling pathways. nih.gov In human plasmacytoid dendritic cells (pDCs) and myeloid dendritic cells (mDCs), MPA has been shown to modulate the response to TLR ligands. nih.gov Specifically, treatment with MPA downregulated the expression of CD80 and CD86 on mDCs in response to the TLR7/8 agonist R848 and the TLR9 agonist CpG-ODN. nih.gov These findings indicate that MPA can interfere with the activation of DCs through TLR-mediated pathways. nih.gov

A key mechanism underlying the effect of MPA on pDCs is its ability to interfere with the production of type I interferons (IFNs), which play a central role in antiviral immunity and the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE). nih.govnih.gov MPA significantly suppresses IFN-α production by pDCs. nih.gov This suppression is achieved by inhibiting the nuclear translocation of Interferon Regulatory Factor 7 (IRF7), a critical transcription factor for type I IFN gene expression. nih.govresearchgate.net Immunofluorescence microscopy has revealed that in the presence of MPA, IRF7 is retained in the cytoplasm of pDCs even after stimulation. nih.gov The activation of the PI3K pathway is an important early step for IRF7 nuclear translocation and subsequent type I IFN production following TLR7 and TLR9 activation in human pDCs. semanticscholar.org In endotoxin-challenged mice, IRF-7 was found to be essential for type I IFN induction. frontiersin.org

In addition to its effects on pDCs, MPA also influences the function of myeloid dendritic cells (mDCs). Research has shown that MPA inhibits the production of Interleukin-12 (IL-12) by mDCs. nih.gov This inhibition is accompanied by a reduction in the expression of STAT4 (Signal Transducer and Activator of Transcription 4), a key transcription factor in the IL-12 signaling pathway. nih.gov The reduction in IL-12 production by MPA-treated DCs has been observed in both human and murine models. nih.govoup.com This effect on the IL-12/STAT4 axis suggests that MPA can skew the immune response away from a Th1-type profile, which is typically driven by IL-12. nih.gov

Investigations in Animal Models of Disease Mechanisms (Preclinical)

The immunomodulatory effects of MMF have been evaluated in a variety of murine models of autoimmune and inflammatory diseases, providing valuable preclinical evidence for its therapeutic potential. nih.gov

In vivo studies using murine models have demonstrated the significant immunomodulatory capacity of MMF. Treatment of mice with MMF has been shown to induce a clinically relevant depletion of CD4+ and CD8+ T cells, as well as B cells, in lymphoid tissues such as lymph nodes and the spleen. nih.govfrontiersin.org This depletive effect is a key aspect of its immunosuppressive action. frontiersin.org

Furthermore, MMF has been shown to be effective in a murine model of Staphylococcus aureus sepsis, where low-dose treatment improved survival by enhancing bacterial clearance and phagocyte function. nih.gov In a murine model of contact hypersensitivity, MMF significantly inhibited both the induction and elicitation phases of the immune response. nih.gov Preclinical studies in animal models of diseases such as systemic lupus erythematosus, autoimmune glomerulonephritis, diabetes mellitus, and experimental autoimmune uveoretinitis have also provided evidence for the beneficial effects of MMF. nih.gov

Table of Findings from Preclinical Models

Model System Key Findings Reference(s)
Murine Mesangial Proliferative Nephritis Decreased cyclin (B, D1, D2, D3) gene expression; Increased p27kip1 mRNA and protein expression. nih.gov
Human T Lymphocytes (in vitro) Abrogation of cyclin D3 expression; Attenuation of cyclin D2 expression. nih.gov
Systemic Sclerosis Patient Skin Biopsies Altered expression of 571 genes in clinical improvers. researchgate.net
Murine Lymphoid Tissues (in vivo) Depletion of CD4+, CD8+ T cells, and B cells. nih.govfrontiersin.org nih.govfrontiersin.org
Murine Model of Sepsis Improved survival, enhanced bacterial clearance and phagocyte function with low-dose MMF. nih.gov

Table of Compounds

Compound Name
Mycophenolate Mofetil-d4 (hydrochloride)
Mycophenolate Mofetil
Mycophenolic Acid
Tacrolimus
Prednisone
Cyclosporine
Cefoperazone
Pantoprazole
Meropenem
Probenecid
Alprostadil
Ganciclovir
Olaparib
Benzbromarone
Roscovitine
Methotrexate
Azathioprine
Veligrotug
ANTAG3
s37a
Alemtuzumab
Sirolimus
Dexamethasone

Evaluation of Immunomodulatory Effects in Murine Models

Lymphoid Tissue Dynamics and Immune Cell Depletion

Mycophenolate Mofetil (MMF) exerts a profound impact on the dynamics of lymphoid tissues by selectively inhibiting the proliferation of lymphocytes. This effect is central to its immunosuppressive action. Preclinical studies in murine models have demonstrated that administration of MMF leads to a clinically relevant depletion of both T and B cell populations in various lymphoid organs. frontiersin.orgnih.gov

In vivo studies have quantified the extent of this depletion. For instance, treatment of mice with MMF resulted in a significant reduction of CD4+ T cells, CD8+ T cells, and CD19+ B cells in both lymph nodes and the spleen. nih.gov Specifically, in the head and neck lymph nodes, the mean depletion was approximately 28% for CD4+ T cells, 29% for CD8+ T cells, and a more pronounced 47% for CD19+ B cells. nih.gov A similar trend was observed in the mesenteric lymph nodes, with depletions of about 32% for CD4+ T cells, 34% for CD8+ T cells, and 30% for CD19+ cells. nih.gov

The underlying mechanism for this depletion is not only the prevention of T and B cell proliferation but also the induction of apoptosis in these immune cells. frontiersin.orgnih.gov Furthermore, MMF has been shown to down-regulate the expression of CD25 on activated T effector cells, a critical marker for T cell activation and proliferation. frontiersin.orgnih.gov Interestingly, research also suggests that MMF may promote the generation of regulatory T cells (Tregs), which could be an additional mechanism contributing to its immunosuppressive properties. frontiersin.orgnih.gov

Table 1: Effects of Mycophenolate Mofetil on Lymphocyte Populations in Murine Lymphoid Tissues

Lymphoid TissueCell TypeMean Depletion (%)
Head and Neck Lymph Nodes CD4+ T Cells27.99%
CD8+ T Cells28.61%
CD19+ B Cells46.57%
Mesenteric Lymph Nodes CD4+ T Cells32.10%
CD8+ T Cells33.88%
CD19+ B Cells30.13%
Studies on Sepsis Models and Bacterial Clearance Mechanisms

The role of Mycophenolate Mofetil in the context of severe infections has been investigated in preclinical sepsis models, with intriguing results that suggest a dose-dependent modulation of the immune response. In a murine model of Staphylococcus aureus sepsis, low-dose MMF treatment demonstrated a surprising improvement in survival rates compared to untreated mice (48% vs. 10%). nih.govfrontiersin.orgnih.gov

This enhanced survival was associated with improved local and systemic bacterial clearance. nih.govfrontiersin.orgnih.gov The mechanism appears to involve an enhancement of the innate immune response rather than immunosuppression. Specifically, low-dose MMF was found to improve the phagocytic activity of peritoneal macrophages, leading to more effective bacterial engulfment and a subsequent decrease in the secretion of inflammatory cytokines. nih.govfrontiersin.orgnih.gov At the low doses used in these experiments, MMF did not inhibit lymphocyte proliferation, indicating a differential effect on innate versus adaptive immunity. nih.govfrontiersin.orgnih.gov These findings suggest that MMF can regulate Toll-like receptor (TLR) signaling pathways, which are crucial in the pro-inflammatory response that can lead to tissue injury in sepsis. nih.govresearchgate.net

Table 2: Impact of Low-Dose Mycophenolate Mofetil in a Murine Sepsis Model

Outcome MeasureEffect of Low-Dose MMF
Survival Rate Improved (48% vs. 10% in controls)
Bacterial Clearance Improved (local and systemic)
Macrophage Activity Enhanced phagocytosis
Inflammatory Cytokines Decreased secretion
Lymphocyte Proliferation No significant effect

Exploration of Anti-Angiogenic and Anti-Proliferative Effects in Cancer Xenograft Models

Beyond its immunosuppressive functions, Mycophenolate Mofetil has been explored for its potential anti-cancer properties, specifically its anti-angiogenic and anti-proliferative effects. In vitro studies have consistently shown that MMF can cause a dose-dependent reduction in the proliferation of various cancer cell lines, including colon adenocarcinoma, melanoma, and gastric adenocarcinoma. nih.govresearchgate.net

The anti-proliferative effects of MMF have been observed in both pancreatic and lung cancer cell lines. nih.gov In vivo studies using cancer xenograft models, however, have yielded more variable results. While MMF demonstrated strong inhibition of tumor cell growth and angiogenesis in vitro, its in vivo efficacy was found to be more marginal in some models, which may be related to issues of drug bioavailability and intermittent exposure of tumor cells to the active metabolite. nih.govresearchgate.net

Impact on VEGF Expression and Tumor Growth in Preclinical Oncology Research

A key mechanism underlying the anti-angiogenic effect of Mycophenolate Mofetil is its ability to reduce the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates the formation of new blood vessels. nih.gov In preclinical studies involving pancreatic cancer xenografts, treatment with Mycophenolic Acid (MPA) led to a reduction in VEGF expression. nih.gov This anti-angiogenic action was further supported by in vitro experiments where MMF markedly blocked vessel sprouting in a rat aortic-ring assay. nih.govresearchgate.net

While the reduction in VEGF is a consistent finding, the impact on tumor growth in vivo can be moderate. For example, in a panel of human-derived pancreatic cancer xenografts, MPA showed a moderate inhibition of tumor growth. nih.gov Similarly, in other xenograft models, MMF only slightly inhibited the expansion of B16 melanoma and TMK1 gastric adenocarcinoma. nih.govresearchgate.net

Table 3: Anti-Proliferative and Anti-Angiogenic Effects of Mycophenolate Mofetil in Preclinical Cancer Models

ModelFindingReference
In Vitro Cancer Cell Lines Dose-dependent reduction in tumor cell numbers nih.gov, researchgate.net
Rat Aortic-Ring Assay Marked blockage of vessel sprouting nih.gov, researchgate.net
Pancreatic Cancer Xenografts Moderate inhibition of tumor growth, reduced VEGF expression nih.gov
B16 Melanoma & TMK1 Gastric Adenocarcinoma Xenografts Slight inhibition of tumor expansion nih.gov, researchgate.net

Studies on Mycophenolate-Induced Enteropathy and Gut Microbiome Alterations in Animal Models

A significant area of preclinical research has focused on the gastrointestinal side effects of Mycophenolate Mofetil, often referred to as mycophenolate-induced enteropathy. Animal models, particularly in mice, have been established to study these effects. nih.gov Treatment with MMF in these models has been shown to induce weight loss, a decrease in cecum weight, and histological changes in the colon epithelium, including the destruction of intestinal crypts and villi. nih.govresearchgate.net

These gastrointestinal toxicities are closely linked to alterations in the gut microbiome. nih.govresearchgate.net MMF possesses antibacterial properties that can lead to intestinal dysbiosis, characterized by a decrease in the density and diversity of major bacterial phyla such as Firmicutes and Bacteroidetes. nih.govresearchgate.net This disruption of the gut microbial community is considered a key factor in the pathophysiology of mycophenolate-induced enteropathy. nih.gov

Correlation with Short-Chain Fatty Acid Profiles

The alterations in the gut microbiome induced by Mycophenolate Mofetil have a direct functional consequence on the metabolic output of the microbiota, particularly the production of short-chain fatty acids (SCFAs). SCFAs, such as acetate, propionate, and butyrate, are crucial for maintaining gut homeostasis and epithelial barrier integrity. nih.gov

Table 4: Effects of Mycophenolate Mofetil on Gut Health and Microbiome in a Mouse Model

ParameterObservation
Body Weight Approximately 10% loss
Cecum Weight Significant decrease
Colon Histology Architectural changes, destruction of crypts and villi
Gut Microbiome Decreased density and diversity (Firmicutes and Bacteroidetes)
Fecal Acetate Concentration Significantly decreased
Fecal Propionate Concentration Significantly decreased
Plasma Butyrate Concentration Decreased

Chemical Synthesis and Isotopic Labeling Research of Mycophenolate Mofetil D4 Hydrochloride

Synthetic Routes for Deuterium (B1214612) Incorporation

The synthesis of Mycophenolate Mofetil-d4 (hydrochloride) involves the introduction of four deuterium atoms into the 2-morpholinoethyl ester side chain of the Mycophenolate Mofetil molecule. caymanchem.com This is a multi-step process that requires careful control of reaction conditions to ensure site-specific labeling and high isotopic purity.

The specific labeling pattern, 2-(4-morpholinyl)ethyl-1,1,2,2-d4 ester, indicates that the four deuterium atoms are located on the ethyl group connecting the morpholine (B109124) ring to the ester oxygen. caymanchem.com This targeted deuteration is crucial for its function as an internal standard, as it provides a distinct mass shift in mass spectrometry analysis without affecting the core structure of the parent molecule. nih.gov

The synthesis of this deuterated side chain precursor is a key step. While specific proprietary methods for the synthesis of 2-(4-morpholinyl)ethanol-d4 are not extensively detailed in publicly available literature, general strategies for deuterium labeling can be inferred. These often involve the use of deuterated reagents in multi-step reactions. beilstein-journals.org One plausible approach involves the reduction of a suitable precursor containing a carbonyl group or a double bond with a deuterium source. Another strategy could be the use of a deuterated starting material, such as deuterated ethylene (B1197577) oxide, which can then be reacted to build the desired 2-(4-morpholinyl)ethanol-d4 side chain.

Key Precursor Compounds:

Mycophenolic Acid (MPA): This is the core active component of the final molecule. nih.govnih.gov

2-(4-morpholinyl)ethanol-d4: This is the deuterated side chain that will be esterified with MPA.

Coupling Agents/Catalysts: Reagents to facilitate the esterification reaction are necessary.

General Synthetic Approach:

The synthesis of unlabeled Mycophenolate Mofetil typically involves the esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol. justia.comnih.gov A similar approach would be used for the deuterated analog, substituting the unlabeled alcohol with its deuterated counterpart.

One common method for esterification is transesterification, where an alkyl ester of mycophenolic acid (e.g., methyl mycophenolate) is reacted with 2-(4-morpholinyl)ethanol in the presence of a catalyst. justia.comgoogle.com For the deuterated synthesis, this would involve reacting an alkyl mycophenolate with 2-(4-morpholinyl)ethanol-d4.

Alternatively, direct esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol-d4 can be achieved using a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov

Finally, the resulting Mycophenolate Mofetil-d4 free base would be treated with hydrochloric acid to form the hydrochloride salt. synzeal.comdrugbank.comnih.gov

Illustrative Reaction Scheme:

Mycophenolic Acid + 2-(4-morpholinyl)ethanol-d4 (Coupling Agent/Catalyst) → Mycophenolate Mofetil-d4 (HCl) → Mycophenolate Mofetil-d4 (hydrochloride)

Precursor/ReagentRole in Synthesis
Mycophenolic AcidThe core structural component. nih.govnih.gov
2-(4-morpholinyl)ethanol-d4Provides the deuterated side chain.
Coupling Agents (e.g., EDC)Facilitate the formation of the ester bond. nih.gov
Catalysts (e.g., DMAP, Zinc salts)Increase the rate of the esterification reaction. justia.comnih.gov
Hydrochloric AcidConverts the free base to the hydrochloride salt. synzeal.comdrugbank.com

Analytical Characterization of Labeled Compound Purity and Isotopic Enrichment

Ensuring the purity and verifying the isotopic enrichment of Mycophenolate Mofetil-d4 (hydrochloride) is critical for its use in research, especially as an internal standard. caymanchem.com A combination of chromatographic and spectrometric techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for assessing the chemical purity of Mycophenolate Mofetil and its related substances. nih.gov Various HPLC methods have been developed for the analysis of the unlabeled compound, which are directly applicable to its deuterated analog.

These methods typically utilize a reversed-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. asianpubs.orgsielc.comrjpbcs.com Detection is commonly performed using a UV detector at wavelengths such as 216 nm, 250 nm, or 254 nm. asianpubs.orgsielc.comnih.gov The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A purity of ≥99% is often required for research-grade standards. caymanchem.com

Typical HPLC Parameters for Mycophenolate Mofetil Analysis:

ParameterTypical ConditionsReferences
Column Reversed-phase C18 or C8 asianpubs.orgrjpbcs.comnih.gov
Mobile Phase Acetonitrile/Methanol and a buffered aqueous solution asianpubs.orgsielc.commedpharmres.com
Flow Rate 0.7 - 1.5 mL/min asianpubs.orgsielc.comrjpbcs.com
Detection UV at 216 nm, 250 nm, or 254 nm asianpubs.orgsielc.comnih.gov
Column Temperature Ambient or controlled (e.g., 43 °C) nih.govmedpharmres.com

Mass spectrometry (MS) is the definitive technique for confirming the successful incorporation of deuterium atoms and for determining the isotopic enrichment of the labeled compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it provides both purity and identity information simultaneously. nih.govnih.gov

For Mycophenolate Mofetil-d4, the mass spectrum will show a molecular ion peak that is 4 mass units higher than that of the unlabeled compound, corresponding to the four deuterium atoms. caymanchem.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments. researchgate.net

The isotopic enrichment is assessed by examining the distribution of isotopic peaks. For a d4-labeled compound, the peak corresponding to the molecule with four deuterium atoms should be the most abundant. The presence of peaks for d0, d1, d2, and d3 species can indicate incomplete deuteration. A high isotopic enrichment (e.g., ≥99% deuterated forms) is desirable for an internal standard to minimize interference in quantitative analyses. caymanchem.com

Stability and Storage Considerations for Research Applications

Proper storage and handling are essential to maintain the integrity and stability of Mycophenolate Mofetil-d4 (hydrochloride) for research applications. Stability studies on the unlabeled form provide valuable guidance.

Mycophenolate Mofetil is susceptible to hydrolysis, which can break the ester bond to form mycophenolic acid and 2-(morpholinyl)ethanol. researchgate.net The rate of hydrolysis is dependent on pH and temperature. researchgate.netnih.gov Studies have shown that the compound is more stable in acidic conditions (pH 2-5) and less stable at neutral or alkaline pH. researchgate.netnih.gov

For long-term storage of the solid powder, it is typically recommended to keep it at -20°C. targetmol.com If the compound is in solution, it should be stored at -80°C for extended periods. targetmol.com For short-term storage, refrigerated temperatures (e.g., 4°C or 5°C) can be suitable, with studies on extemporaneous suspensions showing stability for weeks to months at these temperatures. cjhp-online.caresearchgate.netnih.gov It is also advisable to protect the compound from light. nih.gov

Recommended Storage Conditions:

FormTemperatureDuration
Solid Powder-20°CLong-term (e.g., 3 years) targetmol.com
In Solvent-80°CLong-term (e.g., 1 year) targetmol.com
Solid PowderAmbientShipping synzeal.com
Suspensions4-5°CUp to several months cjhp-online.caresearchgate.netnih.gov
Suspensions25°CUp to 28 days nih.gov

Advanced Research Methodologies and Future Directions

Integration with Systems Biology Approaches

Systems biology offers a holistic view of complex biological processes by integrating various data types to create comprehensive models. mdpi.comnih.govfrontiersin.org Mycophenolate Mofetil-d4 is instrumental in this context, providing a stable, traceable element for dissecting the intricate network of interactions involving MMF.

Metabolomics and proteomics are powerful "omics" technologies that provide a snapshot of the small molecules (metabolites) and proteins within a biological system, respectively. cornell.edumdpi.com The use of stable isotope labeling, such as with deuterated compounds, significantly enhances the capabilities of these techniques. nih.govbioanalysis-zone.com Mycophenolate Mofetil-d4 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of MMF, ensuring accuracy in metabolomics studies that aim to profile the metabolic changes induced by the drug. nih.govcaymanchem.com

In proteomics, stable isotope labeling can help in quantifying changes in protein expression in response to drug treatment. While MMF-d4 itself is primarily a tool for tracking the drug and its immediate metabolites, its use in conjunction with broader stable isotope labeling by amino acids in cell culture (SILAC) can elucidate the downstream effects of MMF on the proteome. For instance, studies have combined metagenomics and activity-based proteomics to identify specific gut bacterial enzymes that reactivate the active metabolite of MMF, mycophenolic acid (MPA), contributing to its gastrointestinal toxicity. nih.gov The precise quantification afforded by including MMF-d4 in such studies can help correlate the levels of MMF and its metabolites with specific proteomic or metabolomic signatures. nih.govnih.gov

Table 1: Application of Mycophenolate Mofetil-d4 in Omics Studies

Research Area Application of Mycophenolate Mofetil-d4 Research Findings
Metabolomics Internal standard for accurate quantification of MMF and its metabolites. Enables precise measurement of drug levels to correlate with metabolic profiles and identify toxicity markers. nih.gov
Proteomics Used alongside other labeling techniques to provide accurate drug level data. Helps in understanding the impact of MMF on protein expression and identifying proteins involved in drug metabolism and response. nih.gov

| Multi-Omics | Integration of metabolomic data (using MMF-d4) with proteomic and metagenomic data. | Identifies gut microbial enzymes (e.g., FMN-binding GUS enzymes) responsible for reactivating MPA, linking them to potential toxicity. nih.gov |

Computational modeling is an essential component of systems biology, allowing for the simulation and prediction of a drug's behavior. nih.govmdpi.com The metabolic pathway of MMF is complex, involving hydrolysis to its active form, MPA, followed by glucuronidation to various metabolites, including the inactive phenolic glucuronide (MPAG) and a potentially active acyl glucuronide. researchgate.netresearchgate.net

Data generated using Mycophenolate Mofetil-d4 can be fed into computational models to refine their predictive accuracy. By tracing the labeled MMF and its metabolites, researchers can better understand the kinetics of its metabolic conversion and elimination. This is crucial for modeling drug-drug interactions, for example, with co-administered immunosuppressants like cyclosporine or tacrolimus (B1663567), which can affect MMF metabolism and transport. nih.govnih.gov In vitro studies have shown that other drugs can influence the enzymes responsible for MPA glucuronidation, such as UGT1A9 and UGT2B7. nih.gov Accurate kinetic data from MMF-d4 tracer studies can help to build more robust mechanistic pharmacokinetic models to predict and avoid adverse drug interactions.

Development of Novel Deuterated Analogs for Specific Research Questions

The strategic placement of deuterium (B1214612) atoms on the MMF molecule can create a portfolio of labeled compounds, each designed to answer specific scientific questions.

The position of the deuterium label on the MMF molecule is not arbitrary. Placing the d4 label on the morpholinoethyl ester portion of Mycophenolate Mofetil allows for precise tracking of the prodrug before its hydrolysis to MPA. caymanchem.com If the deuterium were placed on the MPA backbone, it could be used to investigate the subsequent metabolic fate of MPA itself.

Beyond MMF-d4, the synthesis of deuterated versions of its key metabolites is crucial for advanced research. Having access to standards like Mycophenolic Acid-d3 or the acyl glucuronide metabolite labeled with deuterium allows for their direct and accurate quantification in biological matrices.

This is particularly important for studying the pharmacokinetics of these individual metabolites. For instance, the acyl glucuronide of MPA is known to be pharmacologically active and potentially contributes to the therapeutic and toxic effects of MMF. Synthesizing a deuterated version of this metabolite would enable researchers to conduct detailed studies on its formation, elimination, and potential for covalent binding to proteins, which is a mechanism often associated with drug toxicity. Similarly, having a labeled standard for MPA is essential for accurately measuring its levels, as it is the primary active moiety responsible for the immunosuppressive effects of MMF. frontiersin.orgnih.gov

Potential for Mycophenolate Mofetil-d4 in Investigative Toxicology Research (Preclinical)

The use of MMF-d4 holds significant promise in preclinical investigative toxicology. nih.gov By using MMF-d4 as a tracer, researchers can follow the disposition of the drug into various tissues and identify sites of accumulation that may be associated with toxicity. nih.gov

Preclinical studies in animal models are fundamental to understanding a drug's safety profile. nih.govnih.gov For example, MMF has been associated with gastrointestinal side effects. nih.gov Using MMF-d4 in animal models, researchers can quantify the extent of enterohepatic recirculation, a process where the metabolite MPAG is excreted in the bile, de-glucuronidated by gut bacteria back to MPA, and then reabsorbed. nih.gov This process can lead to high local concentrations of MPA in the gut, potentially causing toxicity. MMF-d4 allows for the precise measurement of the drug and its metabolites in the gut lumen, bile, and portal circulation, providing critical data to understand and potentially mitigate these toxic effects. Furthermore, untargeted metabolomics studies in mice have shown that MMF treatment can disrupt amino acid and fatty acid metabolism in various organs. nih.gov Using MMF-d4 in such preclinical studies would strengthen the link between drug exposure and specific metabolic disruptions.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Mycophenolate Mofetil MMF
Mycophenolate Mofetil-d4 (hydrochloride) MMF-d4
Mycophenolic Acid MPA
Mycophenolic Acid-d3 -
Mycophenolic Acid Phenolic Glucuronide MPAG
Mycophenolic Acid Acyl Glucuronide AcMPAG
Acyl Glucuronide-d3 -
Cyclosporine -

Emerging Applications in Chemical Biology and Drug Discovery Research

The use of isotopically labeled compounds, such as Mycophenolate Mofetil-d4 (hydrochloride), is a burgeoning area in chemical biology and drug discovery. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Mycophenolate Mofetil provides a powerful tool for researchers. This isotopic labeling does not significantly alter the compound's physicochemical properties or biological activity, but it does provide a unique mass signature that can be readily detected by mass spectrometry. This characteristic is invaluable for a variety of advanced research applications, enabling more precise and quantitative analyses of the drug's behavior in complex biological systems.

High-Throughput Screening Assay Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with desired biological activity. pharmasalmanac.comassay.works The development of robust and reliable HTS assays is critical to the success of these campaigns. nih.gov Mycophenolate Mofetil-d4 (hydrochloride), as a deuterated compound, offers distinct advantages in the development and execution of HTS assays, particularly those reliant on mass spectrometry-based detection.

One of the primary applications of isotopically labeled compounds in HTS is their use as internal standards in bio-analytical studies. In an HTS context, this translates to improved accuracy and reproducibility of screening results. For instance, when screening large compound libraries for inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the target of Mycophenolic Acid (the active metabolite of Mycophenolate Mofetil), Mycophenolate Mofetil-d4 can serve as an ideal internal standard. nih.gov Its near-identical chemical behavior to the non-labeled drug ensures that it is processed similarly throughout the assay, from sample preparation to analysis. However, its distinct mass allows for precise quantification of the analyte of interest, correcting for variability in sample handling and instrument response.

The integration of automation with mass spectrometry has made high-throughput ADME (absorption, distribution, metabolism, and excretion) screening a reality. nih.gov In such assays, deuterated compounds like Mycophenolate Mofetil-d4 are invaluable for assessing the metabolic stability of new chemical entities. By incubating test compounds with liver microsomes or other metabolic systems in the presence of the deuterated standard, researchers can rapidly and accurately quantify the extent of metabolism for a large number of compounds.

Below is an illustrative data table showcasing how Mycophenolate Mofetil-d4 (hydrochloride) could be used to normalize data in a high-throughput screen for inhibitors of a hypothetical enzyme.

Compound IDRaw Signal (Analyte)Raw Signal (MMF-d4 Internal Standard)Normalized Signal% Inhibition
Control (No Inhibitor)98750101209.7580
Test Compound A85430100508.50012.89
Test Compound B2134099802.13878.09
Test Compound C95670102109.3704.00

This table is for illustrative purposes only and does not represent actual experimental data.

Target Engagement Studies

Confirming that a drug candidate interacts with its intended molecular target within a cell is a critical step in drug discovery, known as target engagement. Stable isotope-labeled compounds are increasingly being utilized in sophisticated mass spectrometry-based methods to directly or indirectly measure this engagement.

One such technique is the cellular thermal shift assay (CETSA), where the binding of a ligand (drug) can stabilize the target protein against thermal denaturation. While traditional CETSA relies on Western blotting, coupling it with mass spectrometry (MS-CETSA) allows for a proteome-wide assessment of thermal stability changes. In this context, a deuterated compound like Mycophenolate Mofetil-d4 could be used to quantify changes in the abundance of the target protein, IMPDH, at different temperatures, both in the presence and absence of the drug.

Another powerful approach is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a metabolic labeling strategy used in quantitative proteomics. moravek.com While SILAC traditionally labels proteins, a related strategy can be employed with labeled drugs. By treating cells with Mycophenolate Mofetil-d4, researchers can use mass spectrometry to track the drug and its metabolites within different cellular compartments and identify the proteins it directly binds to. This can confirm engagement with IMPDH and potentially reveal off-target interactions. moravek.com

The table below illustrates hypothetical data from a target engagement study using a pull-down assay with Mycophenolate Mofetil-d4, followed by mass spectrometry to identify interacting proteins.

Protein IdentifiedPeptide Count (Control)Peptide Count (MMF-d4 Pull-down)Fold Enrichment
IMPDH224522.5
IMPDH112828.0
Protein X (Non-specific)15171.13
Protein Y (Non-specific)891.12

This table is for illustrative purposes only and does not represent actual experimental data.

The use of Mycophenolate Mofetil-d4 (hydrochloride) in these advanced research methodologies underscores the value of stable isotope labeling in elucidating the complex interactions of drugs within biological systems, ultimately accelerating the discovery and development of new therapeutics.

Q & A

Q. How should Mycophenolate Mofetil-d4 (hydrochloride) stock and working solutions be prepared to ensure stability and reproducibility?

  • Methodological Answer: Stock solutions are typically prepared in DMSO due to its low aqueous solubility. For a 10 mM solution, dissolve 4.7 mg of the compound in 1 mL of DMSO. Vortex or sonicate briefly to ensure dissolution. Aliquot and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). For in vivo studies, dilute the stock solution with biocompatible solvents like PEG300 and Tween 80, followed by sterile PBS or saline, to avoid precipitation .

Q. What are the critical physicochemical properties of Mycophenolate Mofetil-d4 (hydrochloride) that influence experimental design?

  • Key Properties:
  • Molecular Weight: 469.96 g/mol (hydrochloride form) ; deuterated form (C23H27D4NO7) has a molecular weight of 437.52 .
  • LogP: 3.263, indicating moderate lipophilicity, which affects membrane permeability and cellular uptake .
  • Solubility: Poor aqueous solubility (<1 mg/mL), necessitating organic solvents like DMSO for in vitro studies. In vivo formulations require surfactants or co-solvents .

Q. How should Mycophenolate Mofetil-d4 (hydrochloride) be stored to maintain stability?

  • Storage Guidelines: Store the lyophilized powder at -20°C in a desiccated environment. Reconstituted solutions in DMSO should be aliquoted to avoid freeze-thaw cycles. Avoid exposure to light and moisture, as degradation products may form under suboptimal conditions .

Advanced Research Questions

Q. How can deuterium labeling in Mycophenolate Mofetil-d4 impact metabolic stability studies compared to the non-deuterated form?

  • Methodological Insight: Deuterium substitution at specific positions (e.g., methyl or ethyl groups) slows metabolic oxidation via the kinetic isotope effect (KIE), extending half-life in vivo. To validate this, compare plasma pharmacokinetics (PK) of Mycophenolate Mofetil-d4 and its non-deuterated counterpart using LC-MS/MS. Monitor metabolites like mycophenolic acid to assess deuteration effects on hydrolysis rates .

Q. What experimental strategies can resolve discrepancies in IMPDH inhibition potency data between in vitro and in vivo models?

  • Conflict Resolution: In vitro IC50 values for IMPDH I/II are 39 nM and 27 nM, respectively . However, in vivo efficacy may vary due to protein binding or metabolite interference. Use isotopic tracing (e.g., ¹³C-glucose) to quantify de novo purine synthesis inhibition in lymphocytes. Cross-validate with siRNA knockdown of IMPDH isoforms to isolate target-specific effects .

Q. How can researchers optimize dosing regimens for Mycophenolate Mofetil-d4 in immunocompromised animal models?

  • Approach: Conduct dose-ranging studies in rodents, starting at 10–30 mg/kg/day orally. Monitor lymphocyte counts and plasma drug levels via LC-MS. Adjust doses based on target engagement (e.g., IMPDH activity assays in splenocytes) and toxicity (e.g., gastrointestinal effects). Use deuterated analogs to differentiate administered drug from endogenous metabolites .

Q. What are the analytical challenges in quantifying Mycophenolate Mofetil-d4 in complex biological matrices, and how can they be addressed?

  • Analytical Solutions: Deuterated compounds can co-elute with non-deuterated analogs due to matrix effects. Use high-resolution mass spectrometry (HRMS) with a deuterium-specific MRM transition (e.g., m/z 434.2 → 278.1 for Mycophenolate Mofetil-d4). Include stable isotope-labeled internal standards (e.g., Mycophenolic Acid-d3) to correct for extraction efficiency .

Q. How does the hydrochloride salt form affect the compound’s bioavailability compared to the free base?

  • Bioavailability Considerations: The hydrochloride salt improves aqueous solubility, enhancing dissolution in the gastrointestinal tract. Compare PK profiles of the hydrochloride salt and free base in preclinical models. Use in situ intestinal perfusion assays to measure permeability differences .

Data Interpretation and Validation

Q. How should researchers address batch-to-batch variability in deuterium enrichment levels of Mycophenolate Mofetil-d4?

  • Quality Control Measures: Verify deuterium incorporation (>98%) using NMR or isotope ratio mass spectrometry (IRMS). Batch variability can alter pharmacokinetic parameters; include certificate of analysis (COA) data in study documentation. Cross-check with independent assays (e.g., elemental analysis for D/H ratios) .

Q. What are the implications of Mycophenolate Mofetil-d4’s photodegradation for long-term stability studies?

  • Stability Protocol:
    Exposure to UV light accelerates degradation. Conduct accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH). Use HPLC-UV to quantify degradation products (e.g., mycophenolic acid). Store aliquots in amber vials and limit light exposure during experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.